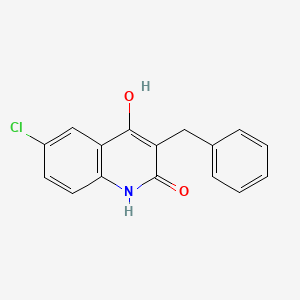
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family. It has been the subject of scientific research due to its potential use in the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and anticancer drugs. Additionally, future studies could focus on improving the solubility of this compound in water to facilitate its administration in vivo.
In conclusion, 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that has been studied for its potential use in the development of new drugs and therapies. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been evaluated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the reaction of 2-chloro-3-formylquinoline with benzylamine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been studied for its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-benzyl-6-chloro-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCVBGJUWKZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-3-(phenylmethyl)-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)

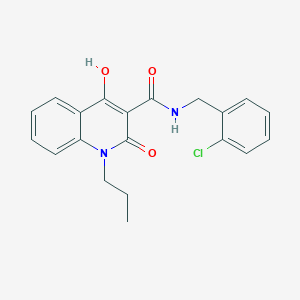
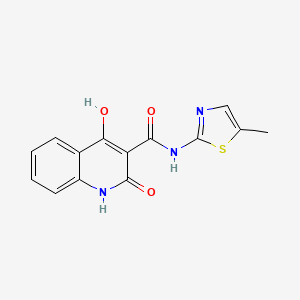
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)

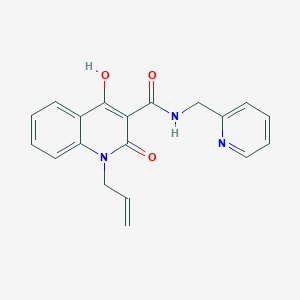


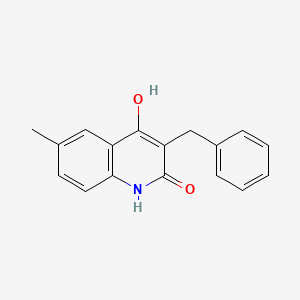
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)

